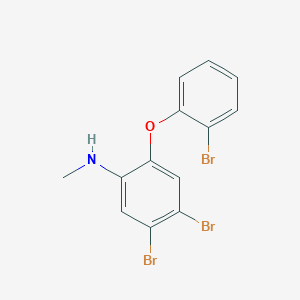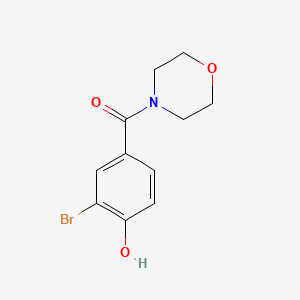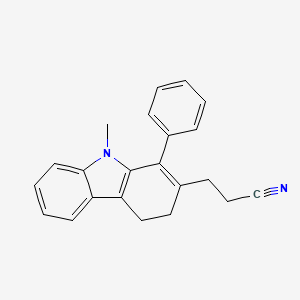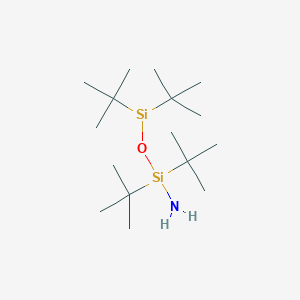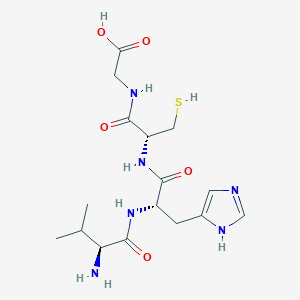
L-Valyl-L-histidyl-L-cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-histidyl-L-cysteinylglycine is a peptide compound composed of the amino acids valine, histidine, cysteine, and glycine. This compound is of interest due to its potential biological and chemical properties, which make it relevant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (cysteine, histidine, and valine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final peptide is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified from the bacterial culture.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-histidyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted amino groups.
Scientific Research Applications
L-Valyl-L-histidyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valyl-L-histidyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue, with its thiol group, can participate in redox reactions, influencing cellular redox balance. The peptide may also interact with enzymes and receptors, modulating their activity and affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
L-Glutamyl-L-cysteinylglycine (Glutathione): A tripeptide with antioxidant properties.
L-Alanyl-L-histidyl-L-cysteinylglycine: A similar peptide with alanine instead of valine.
Uniqueness
L-Valyl-L-histidyl-L-cysteinylglycine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of valine, histidine, and cysteine in the peptide sequence allows for unique interactions and reactions that are not observed in other similar compounds.
Properties
CAS No. |
798540-32-6 |
|---|---|
Molecular Formula |
C16H26N6O5S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H26N6O5S/c1-8(2)13(17)16(27)21-10(3-9-4-18-7-20-9)15(26)22-11(6-28)14(25)19-5-12(23)24/h4,7-8,10-11,13,28H,3,5-6,17H2,1-2H3,(H,18,20)(H,19,25)(H,21,27)(H,22,26)(H,23,24)/t10-,11-,13-/m0/s1 |
InChI Key |
FMEGELUAEZIZCG-GVXVVHGQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
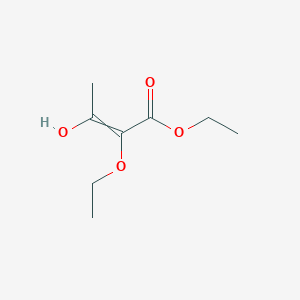
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
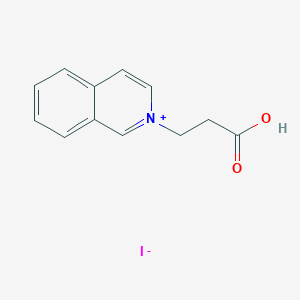
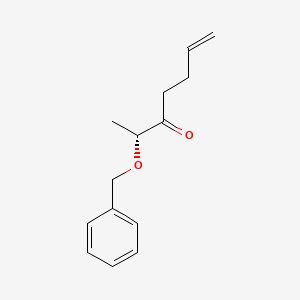
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
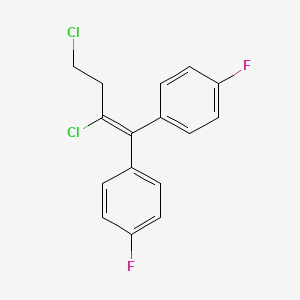
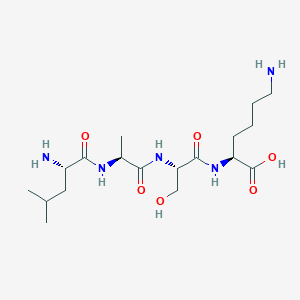
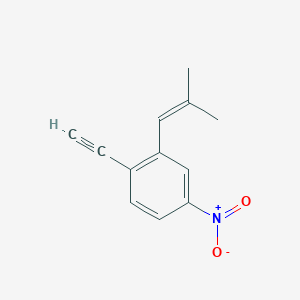
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
